molecular formula C9H16O B14188081 Nona-1,3-dien-1-ol CAS No. 923973-38-0

Nona-1,3-dien-1-ol

Cat. No.: B14188081
CAS No.: 923973-38-0
M. Wt: 140.22 g/mol
InChI Key: SFXXJAXRQPQJJB-UHFFFAOYSA-N
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Description

Nona-1,3-dien-1-ol is an organic compound with the molecular formula C₉H₁₆O It is a type of alcohol with a conjugated diene structure, meaning it contains two double bonds separated by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nona-1,3-dien-1-ol typically involves the use of conjugated dienes. One common method is the stereoselective synthesis of 1,3-dienes, which can be achieved through various coupling reactions, such as ene–ene coupling, ene–yne coupling, and yne–yne coupling . These reactions often require the use of transition metal catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of efficient catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Nona-1,3-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Nona-1,3-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nona-1,3-dien-1-ol involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. The conjugated diene structure allows it to participate in various chemical reactions, influencing its biological and chemical properties .

Comparison with Similar Compounds

    1,8-Nonadien-3-ol: Another diene alcohol with similar structural features but different positional isomerism.

    Nona-3,6-dien-1-ol: A compound with double bonds at different positions, leading to different chemical properties.

Uniqueness: Nona-1,3-dien-1-ol is unique due to its specific double bond positions and the resulting chemical reactivity. Its conjugated diene structure provides distinct advantages in certain chemical reactions and applications compared to other similar compounds .

Properties

CAS No.

923973-38-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

nona-1,3-dien-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-10H,2-5H2,1H3

InChI Key

SFXXJAXRQPQJJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CO

Origin of Product

United States

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